Glyceryl tribenzoate

Description

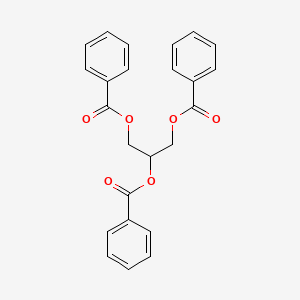

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibenzoyloxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZCTWCPHWUPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862290 | |

| Record name | Glycerol tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Solid, white crystalline solid with little or no odour | |

| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glyceryl tribenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol) | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glyceryl tribenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

614-33-5 | |

| Record name | Glyceryl tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol Tribenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glyceryl tribenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENZOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZY0X529Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to Glyceryl Tribenzoate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of this compound (GTB), a versatile glycerol triester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of GTB, its synthesis, analytical characterization, and its expanding applications, particularly its function as a high-performance excipient and plasticizer. The narrative emphasizes the causal relationships behind experimental methodologies and the principles of self-validating protocols, ensuring a robust understanding of this compound's utility.

This compound, also known as tribenzoin, is the triester formed from the esterification of glycerol with three molecules of benzoic acid.[1][2] Its structure consists of a central glycerol backbone with each hydroxyl group esterified by a benzoate group.[3] This configuration imparts a unique combination of properties, making it a valuable compound in various industrial and pharmaceutical contexts.

The rationale for its utility stems from its molecular architecture: the three phenyl groups contribute to its rigidity, thermal stability, and compatibility with a range of polymer systems, while the ester linkages provide sites for metabolic cleavage, a critical attribute for its use in food and pharmaceutical applications.[4][5]

Chemical Structure

The definitive structure of this compound is best represented through its standard chemical identifiers.

Caption: Diagram of the this compound molecular structure.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various formulations, from solubility in solvent systems to its performance as a plasticizer in solid dosage forms.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dibenzoyloxypropyl benzoate | [3] |

| Synonyms | Tribenzoin, Glycerol tribenzoate, Benzoflex S 404 | [1][3][6][7][8] |

| CAS Number | 614-33-5 | [1][2][3][7][8][9] |

| Molecular Formula | C₂₄H₂₀O₆ | [1][2][3][6][8][10][11] |

| Molecular Weight | 404.41 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid, powder, or flakes.[3][9][12][13][14][15] | [3][9][12][13][14][15] |

| Odor | Little to no odor; may have a faint balsamic odor.[3][7][12][13] | [3][7][12][13] |

| Melting Point | 68-72 °C (lit.) | [3][6][7][10][16] |

| Boiling Point | ~548.9 °C at 760 mmHg (estimated) | [10][15] |

| Density | ~1.228 g/cm³ | [6][7] |

| Solubility | Insoluble in water; soluble in ether, ethyl acetate, benzene, and chloroform.[3][12][13][15][17] | [3][12][13][15][17] |

| logP (o/w) | ~4.2 - 5.78 (estimated) | [15][18] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the direct esterification of glycerol with benzoic acid.[2][19] A common laboratory-scale synthesis, however, utilizes benzoyl chloride for a more rapid and often higher-yield reaction, particularly under controlled conditions.[20]

The choice of benzoyl chloride over benzoic acid in a research setting is driven by its higher reactivity, which allows the reaction to proceed to completion under milder conditions, thus minimizing potential side reactions like the polymerization of glycerol at high temperatures.[19] The use of an amine base, such as triethylamine or pyridine, is crucial to act as a scavenger for the hydrochloric acid byproduct, driving the equilibrium towards the product.[19][20]

Laboratory Synthesis Protocol: Esterification of Glycerol with Benzoyl Chloride

This protocol describes a self-validating system where reaction completion can be monitored via Thin Layer Chromatography (TLC), and product purity is confirmed through melting point analysis and spectroscopic methods.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1.0 equivalent of glycerol in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Base Addition: Add 3.3 equivalents of a non-nucleophilic base, such as triethylamine, to the solution. The slight excess of base ensures complete neutralization of the HCl byproduct.[20]

-

Reaction Initiation: Cool the flask in an ice bath to 0 °C. Slowly add 3.1 equivalents of benzoyl chloride dropwise via the dropping funnel over 30-60 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the glycerol spot and the appearance of the product spot (this compound).

-

Workup and Quenching: Upon completion, quench the reaction by adding deionized water. This step precipitates the product and dissolves the triethylamine hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline product.[19]

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point (should align with the literature value of 68-72 °C) and obtaining FTIR and NMR spectra.

Caption: Workflow for the laboratory synthesis of this compound.

Analytical and Quality Control Methods

Robust analytical methods are essential to confirm the identity, purity, and quality of this compound, particularly for pharmaceutical and food-grade applications.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of GTB and detecting any related substances, such as glycerol mono- or dibenzoate. The method's validity rests on its high resolution, sensitivity, and reproducibility.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for the nonpolar GTB.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The high organic content ensures adequate elution of the highly retained GTB.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the benzoate chromophore absorbs strongly, typically around 230 nm.[20]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and sample. The retention time of the major peak in the sample should match that of the reference standard.

-

Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards (Area % or external standard method).

Structural Confirmation by Spectroscopy

Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is ideal for confirming the presence of key functional groups. The spectrum of this compound will exhibit a strong characteristic C=O stretching vibration for the ester groups around 1720 cm⁻¹, C-O stretching vibrations around 1270 cm⁻¹, and aromatic C-H and C=C bands from the benzoate rings.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the chemical structure. The ¹H NMR spectrum shows characteristic multiplets for the aromatic protons between 7.3 and 8.1 ppm and signals for the glycerol backbone protons between 4.5 and 5.8 ppm.[3][21] ¹³C NMR will confirm the presence of the carbonyl carbons (~165 ppm), aromatic carbons, and the carbons of the glycerol backbone.[3]

Caption: Analytical workflow for Quality Control of this compound.

Applications in Research and Drug Development

This compound's low toxicity, high stability, and plasticizing properties make it a highly versatile excipient in the pharmaceutical industry and a compound of interest in biomedical research.[1][4][22]

Plasticizer in Polymer Coatings and Medical Devices

As a plasticizer, GTB is incorporated into polymer matrices to increase their flexibility, workability, and durability.[1][23]

-

Mechanism of Action: The GTB molecules intersperse themselves between polymer chains. This increases the intermolecular spacing, reducing the strength of the polymer-polymer interactions (van der Waals forces). The result is a decrease in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. Its effectiveness is particularly noted in nitrocellulose and polyvinyl acetate-based formulations.[9][23]

-

Self-Validation in Formulation: The efficacy of GTB as a plasticizer can be validated by measuring the change in a polymer film's mechanical properties, such as tensile strength and elongation at break, or by using Differential Scanning Calorimetry (DSC) to confirm a reduction in the Tg.

Excipient in Solid and Semi-Solid Dosage Forms

GTB is used in pharmaceutical formulations as a solvent, emollient, and taste-masking agent.[1][24] Its status as an FDA-approved food additive underscores its safety profile.[3][4][25] In skincare and cosmetic formulations, it acts as an emollient, providing skin-conditioning properties and enhancing the texture and spreadability of creams and lotions.[24]

Emerging Therapeutic Potential

Recent research has highlighted the potential of this compound in neuroinflammatory and neurodegenerative disorders.[4][25] Studies have shown that oral GTB can modulate immune responses and exhibit anti-inflammatory properties in astrocytes and macrophages.[25] It is metabolized in the body to produce benzoate, a compound known to have therapeutic effects in certain neurological conditions.[5] This area of research positions GTB not just as an inactive excipient but as a potential pro-drug or active pharmaceutical ingredient.

Safety and Handling

This compound is generally considered to be of low toxicity.[1][12] However, as with any chemical, appropriate safety precautions must be observed.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[16][22][24]

-

Storage: Store in tightly sealed containers in a cool, dry place, away from sources of heat and strong oxidizing agents.[24]

-

Toxicity: It is not classified as a hazardous substance.[12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "no safety concern at current levels of intake when used as a flavouring agent."[3]

Conclusion

This compound is a well-characterized compound with a robust safety profile and a diverse range of applications. Its utility as a plasticizer is mechanistically understood and easily validated, making it a reliable choice for polymer-based formulations, including drug delivery systems and medical devices. Furthermore, its emerging role in therapeutic research highlights its potential beyond that of a simple excipient. The synthesis and analytical protocols outlined in this guide provide a framework for the consistent production and quality control of high-purity this compound for advanced scientific applications.

References

- 1. CAS 614-33-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]

- 3. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 614-33-5 [chemicalbook.com]

- 8. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]

- 9. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]

- 10. 614-33-5 | this compound [chemindex.com]

- 11. Glycerol tribenzoate [webbook.nist.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. ulprospector.com [ulprospector.com]

- 14. Glycerol Tribenzoate GTB CAS 614-33-5 [horayindustry.com]

- 15. This compound, 614-33-5 [thegoodscentscompany.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 18. chemeo.com [chemeo.com]

- 19. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound(614-33-5) 1H NMR [m.chemicalbook.com]

- 22. jpharmachem.com [jpharmachem.com]

- 23. 2017erp.com [2017erp.com]

- 24. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]

- 25. This compound: A food additive with unique properties to be a substitute for cinnamon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Glyceryl Tribenzoate

Abstract

This technical guide provides an in-depth exploration of the synthesis of glyceryl tribenzoate (GTB) from glycerol and benzoic acid. It is designed for researchers, chemists, and professionals in the pharmaceutical and material science sectors. This document details the underlying chemical principles, compares various synthetic methodologies, and offers a comprehensive, step-by-step experimental protocol for the classic Fischer esterification route. Emphasis is placed on the rationale behind experimental choices, process optimization, and analytical validation to ensure scientific integrity. The guide also covers modern advancements, such as microwave-assisted synthesis, and addresses critical safety and handling considerations.

Introduction

This compound (GTB), also known as tribenzoin, is the triester of glycerol and benzoic acid.[1] It presents as a white, crystalline solid and is valued for its utility across multiple industries.[2][3] In the polymer industry, GTB functions as a high-performance solid plasticizer, enhancing the flexibility and durability of materials like PVC, vinyl resins, and cellulose derivatives.[2][4] In the pharmaceutical and food industries, it is recognized as a safe, non-toxic additive and flavoring ingredient.[5] Its synthesis is a cornerstone example of esterification, a fundamental reaction in organic chemistry.

This guide provides a comprehensive overview of its synthesis, focusing on the direct esterification of glycerol with benzoic acid, a process rooted in the principles of the Fischer-Speier esterification.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is a classic example of Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (glycerol).[6][7]

The Reaction:

C₃H₅(OH)₃ + 3 C₆H₅COOH ⇌ C₃H₅(OCOC₆H₅)₃ + 3 H₂O (Glycerol + Benzoic Acid ⇌ this compound + Water)

Mechanism of Fischer Esterification:

The reaction mechanism proceeds through a series of equilibrium steps:[6]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from glycerol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, creating a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the ester.

This process repeats for all three hydroxyl groups of the glycerol backbone.

Equilibrium Considerations:

As a reversible reaction, the synthesis is governed by Le Châtelier's principle.[7] To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is practically achieved by:

-

Using an excess of one reactant , typically the less expensive one.

-

Removing water as it is formed. This is the most common and effective strategy, often accomplished using a Dean-Stark apparatus.[8][9]

Caption: Core components of the Fischer esterification for GTB synthesis.

Methodologies for Synthesis: A Comparative Overview

While direct acid-catalyzed esterification is the most common method, several other approaches have been developed to optimize yield, purity, and environmental impact.

-

Direct Esterification (Fischer-Speier): This is the traditional and widely used method. It involves heating glycerol and benzoic acid with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[10] Its primary advantages are low cost and simplicity. The main challenge is the need to efficiently remove the water byproduct to drive the reaction to completion.[11]

-

Heterogeneous Catalysis: To simplify catalyst removal and minimize corrosive waste, solid acid catalysts like Amberlyst-15 (a sulfonic acid-functionalized resin) are employed.[8][12] These catalysts are easily filtered out of the reaction mixture, allowing for reuse and a cleaner workup process.[9]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[13] For GTB synthesis, it can dramatically reduce reaction times from hours to minutes by promoting efficient and rapid heating of the polar reactants like glycerol.[14][15]

-

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification under milder conditions.[16] This approach offers high selectivity, potentially avoiding the formation of byproducts, but the cost and stability of the enzyme can be limiting factors for large-scale production.

Caption: Comparison of synthetic routes to this compound.

Experimental Protocol: Direct Esterification

This section provides a detailed, self-validating protocol for the synthesis of this compound in a laboratory setting using a Dean-Stark apparatus.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Glycerol (99.5%) | 92.09 | 9.21 g | 0.10 | 1.0 |

| Benzoic Acid | 122.12 | 38.47 g | 0.315 | 3.15 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | ~0.5 g | ~0.003 | Catalyst |

| Toluene | 92.14 | ~50 mL | - | Azeotropic Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |

| Ethanol | 46.07 | - | - | Recrystallization |

Note: A slight excess (5-10%) of benzoic acid is used to ensure complete reaction of the glycerol.[17]

Equipment Setup

The reaction is performed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The setup allows for the continuous removal of water formed during the esterification.

Caption: Workflow diagram of a Dean-Stark apparatus for water removal.

Reaction Procedure

-

Charging the Flask: Add glycerol (9.21 g), benzoic acid (38.47 g), p-toluenesulfonic acid (~0.5 g), and toluene (~50 mL) to a 250 mL round-bottom flask containing a magnetic stir bar.

-

Assembly: Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are properly sealed.

-

Heating and Reflux: Heat the mixture to reflux using a heating mantle. The temperature should be sufficient to cause a steady reflux of the toluene (~110-120°C).

-

Monitoring the Reaction: The reaction progress is monitored by observing the collection of water in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 5.4 mL (0.3 moles). The reaction is considered complete when water no longer collects in the trap (typically 4-8 hours).

-

Reaction Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove excess benzoic acid, followed by a brine wash (1 x 50 mL).

-

Dry the organic layer (toluene solution) over anhydrous magnesium sulfate.

-

-

Product Isolation:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator. The crude product will be a solid or a viscous oil.

-

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization

To validate the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 68-72°C.[18][19] A broad or depressed melting range indicates impurities.

-

FTIR Spectroscopy: The infrared spectrum should show a strong characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹ and C-O stretches, while the broad O-H stretch from glycerol (around 3300 cm⁻¹) should be absent.

-

NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation. The ¹H NMR spectrum will show characteristic multiplets for the glycerol backbone protons and the aromatic protons of the benzoate groups. The ¹³C NMR will confirm the presence of the ester carbonyl carbons and the carbons of the glycerol and aromatic rings.

Process Optimization and Considerations

-

Catalyst Choice: While sulfuric acid is effective, p-TsOH is often preferred as it is a solid and easier to handle. Heterogeneous catalysts like Amberlyst-15 can greatly simplify purification.[8]

-

Stoichiometry: A slight excess of benzoic acid is beneficial, but a large excess complicates purification. A molar ratio of benzoic acid to glycerol of 3.1:1 to 3.3:1 is often optimal.[17]

-

Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate and azeotropic removal of water but not so high as to cause decomposition or side reactions like the dehydration of glycerol to acrolein.[17]

Safety and Handling

-

Glycerol: Non-hazardous but can have a laxative effect if ingested.[5]

-

Benzoic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.

-

Acid Catalysts (H₂SO₄, p-TsOH): Highly corrosive. Must be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.

-

Toluene: Flammable and toxic. All heating and refluxing operations must be performed in a well-ventilated fume hood, away from ignition sources.

Conclusion

The synthesis of this compound via Fischer esterification of glycerol and benzoic acid is a robust and well-established method. A successful synthesis hinges on a solid understanding of the reaction mechanism, particularly the principles of chemical equilibrium. By carefully controlling reaction conditions, especially through the efficient removal of water, high yields of a pure product can be reliably obtained. Modern techniques, including the use of heterogeneous catalysts and microwave assistance, offer promising avenues for creating more efficient, sustainable, and scalable synthetic processes. The protocols and principles outlined in this guide provide a solid foundation for researchers and developers working with this versatile compound.

References

- 1. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]

- 4. Glycerol tribenzoate [myskinrecipes.com]

- 5. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iiste.org [iiste.org]

- 9. researchgate.net [researchgate.net]

- 10. JP2003055311A - Benzoic acid glycerol ester, plasticizer comprising the same and resin composition - Google Patents [patents.google.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. iiste.org [iiste.org]

- 13. ajrconline.org [ajrconline.org]

- 14. mdpi.com [mdpi.com]

- 15. element-msc.ru [element-msc.ru]

- 16. researchgate.net [researchgate.net]

- 17. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]

- 18. 三安息香酸グリセリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 19. This compound | 614-33-5 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Aminobenzoate (CAS 134-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-aminobenzoate, an organic compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Also known as Methyl anthranilate, its chemical formula is C₈H₉NO₂.[1][2] It is an ester of anthranilic acid and methanol.[1][2]

It is important to note a clarification regarding the Chemical Abstracts Service (CAS) number. While the initial topic specified CAS number 614-33-5, extensive database searches have consistently associated this number with Glyceryl tribenzoate.[3][4][5][6][7][8][9][10][11][12][13][14] The compound widely recognized as Methyl 2-aminobenzoate or Methyl anthranilate is assigned CAS number 134-20-3 .[1][15][16][17][18][19][20][21][22] This guide will focus on the physicochemical data for CAS 134-20-3.

A thorough understanding of this compound's physicochemical parameters is paramount for its effective application in research and development, particularly in areas such as formulation development, quality control, and regulatory compliance. This guide is structured to provide not only the fundamental data but also the experimental context and rationale behind the determination of these properties, adhering to the highest standards of scientific integrity.

Core Physicochemical Data

The fundamental physicochemical properties of Methyl 2-aminobenzoate are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2][15] |

| Molecular Weight | 151.16 g/mol | [15][17][20] |

| Appearance | Colorless to pale yellow liquid or white crystals, exhibits a light blue-violet fluorescence. | [1][2][17][23] |

| Odor | Fruity, grape-like odor. | [1][17] |

| Melting Point | 24 °C (75 °F; 297 K) | [1][2][16][18][20][24][25] |

| Boiling Point | 256 °C (493 °F; 529 K) at 760 mmHg | [1][2][16][18][20][24][25] |

| Density | 1.168 g/cm³ at 20-25 °C | [1][16][18][20] |

| Solubility | Very slightly soluble in water; soluble in ethanol, propylene glycol, and diethyl ether; insoluble in paraffin oil. | [1][2][18] |

| logP (Octanol/Water Partition Coefficient) | 1.88 - 2.17 | [17] |

| pKa (Conjugate Acid) | 2.23 - 2.32 | [17][26] |

| Refractive Index | 1.581 - 1.583 at 20 °C | [1][16][18][20] |

| Flash Point | 104 - 128 °C (219 - 262.4 °F) | [1][2][16][20][24] |

| Vapor Pressure | 1 mmHg at 20 °C | [18][20] |

Experimental Determination of Key Physicochemical Parameters

The accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail the standardized methodologies for measuring key parameters of Methyl 2-aminobenzoate, with an emphasis on the underlying scientific principles. These protocols are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which ensure data reliability and mutual acceptance across different laboratories and regulatory bodies.[27][28][29][30][31]

Determination of Melting Point

The melting point is a critical indicator of a substance's purity. For a crystalline solid like Methyl 2-aminobenzoate, a sharp melting point range is indicative of high purity.

Experimental Protocol (Capillary Method - OECD TG 102):

-

Sample Preparation: A small amount of finely powdered, dried Methyl 2-aminobenzoate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Causality: The transition from a solid to a liquid phase involves the absorption of energy to overcome the crystal lattice forces. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Determination of Boiling Point

The boiling point provides insight into the volatility of a substance and is a key parameter for distillation and purification processes.

Experimental Protocol (Ebulliometer Method - OECD TG 103):

-

Apparatus: An ebulliometer, a device that allows for the precise measurement of the boiling point at a controlled pressure, is used.

-

Procedure: A sample of Methyl 2-aminobenzoate is placed in the ebulliometer. The pressure is regulated, and the sample is heated until it boils.

-

Measurement: The temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer or sensor. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Intermolecular forces, such as hydrogen bonding and van der Waals forces, influence the energy required to transition from the liquid to the gaseous phase.

Determination of Water Solubility

Water solubility is a crucial parameter in drug development, affecting absorption, distribution, and formulation.

Experimental Protocol (Flask Method - OECD TG 105):

-

Equilibration: An excess amount of Methyl 2-aminobenzoate is added to a known volume of distilled water in a flask.

-

Stirring: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of Methyl 2-aminobenzoate in the aqueous phase is determined using a suitable analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC). A study has shown that a wavelength of 273 nm can be used for the determination of Methyl anthranilate.[25]

Causality: Solubility is governed by the principle of "like dissolves like." The balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions determines the extent of dissolution.

Caption: Workflow for determining water solubility via the flask method.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Experimental Protocol (Shake Flask Method - OECD TG 107):

-

Preparation: A solution of Methyl 2-aminobenzoate is prepared in either water or n-octanol.

-

Partitioning: A known volume of the solution is mixed with an equal volume of the other immiscible solvent (n-octanol or water) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the two phases to separate completely.

-

Analysis: The concentration of Methyl 2-aminobenzoate in both the aqueous and n-octanol phases is determined using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: The partitioning of a solute between two immiscible phases is driven by its relative affinity for each phase. A higher logP value indicates greater lipophilicity.

Caption: Process flow for logP determination using the shake flask method.

Stability and Safety Considerations

Methyl 2-aminobenzoate is reported to be sensitive to air and light.[23][24] It is stable under recommended storage conditions but incompatible with strong oxidizing agents.[18][23] This compound is combustible.[1][2][18][23]

In terms of safety, it is classified as causing serious eye irritation.[32] It is an irritant to the skin.[24] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[32] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS).[32][33][34]

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of Methyl 2-aminobenzoate (CAS 134-20-3). By presenting not only the core data but also the standardized experimental protocols and the scientific rationale behind them, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and effective use of this compound in their work. The self-validating nature of the described protocols, grounded in internationally accepted guidelines, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific and industrial progress.

References

- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 2. theflavourofchemistry.wordpress.com [theflavourofchemistry.wordpress.com]

- 3. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]

- 4. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]

- 5. This compound, 614-33-5 [thegoodscentscompany.com]

- 6. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]

- 7. CAS 614-33-5: this compound | CymitQuimica [cymitquimica.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. This compound | 614-33-5 [chemicalbook.com]

- 10. This compound(614-33-5) 1H NMR spectrum [chemicalbook.com]

- 11. Fragrance University [fragranceu.com]

- 12. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. This compound, 614-33-5 [perflavory.com]

- 15. Methyl 2-Aminobenzoate (Methyl Anthranilate) | CymitQuimica [cymitquimica.com]

- 16. DOSS [doss.turi.org]

- 17. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemwhat.com [chemwhat.com]

- 19. Methyl 2-Aminobenzoate | 134-20-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. 邻氨基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 21. innospk.com [innospk.com]

- 22. Methyl 2-Aminobenzoate | 134-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 23. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]

- 24. METHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 26. Showing Compound Methyl anthranilate (FDB000897) - FooDB [foodb.ca]

- 27. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 28. grokipedia.com [grokipedia.com]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

- 31. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 32. store.sangon.com [store.sangon.com]

- 33. elan-chemical.com [elan-chemical.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

Introduction: A Proactive Approach to the Safety of a Versatile Excipient

An In-depth Technical Guide to the Safe Handling of Glyceryl Tribenzoate for Laboratory Professionals

This compound (CAS No. 614-33-5), also known as tribenzoin, is a triester of glycerin and benzoic acid.[1] In the realms of pharmaceutical development and research, it serves diverse functions, from a plasticizer in medical devices to an emollient and solvent in cosmetic and topical formulations.[2][3] While it is widely regarded as having a low hazard profile, a comprehensive understanding of its material properties and handling requirements is paramount for ensuring personnel safety and experimental integrity.

This guide moves beyond rote recitation of safety data sheet (SDS) points. It is designed to provide researchers, scientists, and drug development professionals with a deeper, causality-driven understanding of the best practices for handling this compound. We will explore its hazard profile, delineate robust handling and emergency protocols, and ground these recommendations in authoritative data, thereby creating a self-validating system of safety in your laboratory.

Section 1: Hazard Identification and Regulatory Profile

This compound is not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200) and GHS.[4][5] However, a nuanced review of aggregated data reveals a potential for skin sensitization. An analysis of notifications to the ECHA Classification & Labelling Inventory indicates that while a majority (71.4%) of reports find the chemical does not meet GHS hazard criteria, a notable portion (28.6%) includes a warning for H317: "May cause an allergic skin reaction".[6] This discrepancy underscores the importance of treating the substance with due diligence, particularly in scenarios involving prolonged or repeated skin contact.

From a toxicological standpoint, comprehensive data on acute toxicity, carcinogenicity, and reproductive toxicity is largely unavailable in standard safety data sheets.[3][4] No components are identified as carcinogens by IARC, ACGIH, NTP, or OSHA.[4][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "No safety concern at current levels of intake when used as a flavouring agent," a status that is informative but not directly transferable to occupational exposure scenarios.[6][8]

Regulatory oversight includes its approval by the U.S. Food and Drug Administration (FDA) for specific indirect food contact applications, such as in adhesives and paperboard components, under 21 CFR 175.105 and 21 CFR 176.180.[9][10][11]

Section 2: Physicochemical Properties for the Research Scientist

A thorough understanding of a chemical's physical properties is the foundation of safe and effective experimental design. For instance, its low water solubility and solid, powdered form dictate the need for specific spill control measures and engineering controls to mitigate dust generation.

| Property | Value | Source |

| CAS Number | 614-33-5 | [4] |

| Molecular Formula | C₂₄H₂₀O₆ | [6][12] |

| Molecular Weight | 404.41 g/mol | [6][13] |

| Appearance | White to off-white crystalline solid, flakes, or powder.[14][15][16] | [14][15] |

| Odor | Little to no odor; some sources report a faint, balsamic odor.[1][14][15] | [1][14][15] |

| Melting Point | 68-72 °C (154-162 °F) | [1][12][16] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, ethyl acetate, benzene, and chloroform.[14][15] | [14][15] |

| Chemical Stability | Stable under recommended storage conditions (room temperature).[4][5] | [4][5] |

Section 3: Hierarchy of Controls and Personal Protective Equipment (PPE)

The most effective safety programs implement a "hierarchy of controls," prioritizing engineering and administrative controls to minimize reliance on PPE alone. This proactive approach systematically reduces risk at its source.

Caption: Hierarchy of Controls applied to this compound handling.

Engineering Controls: The First Line of Defense

The primary physical hazard associated with this compound is the potential for inhaling fine dust particles. Therefore, engineering controls are critical.

-

Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate significant dust, such as weighing or transferring large quantities, a chemical fume hood or a ventilated balance enclosure (VBE) is mandatory.[3][11] These systems capture airborne particles at the source, preventing them from entering the operator's breathing zone.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all tasks involving this chemical. This ensures procedural consistency and minimizes error.

-

Designated Areas: Designate specific areas within the laboratory for handling this compound to prevent cross-contamination of other experiments and workspaces.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Avoid eating, drinking, or smoking in areas where chemicals are handled.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls reduce the majority of the risk, appropriate PPE is essential for safeguarding against residual exposure.

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[3][5]

-

Skin Protection:

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator should be worn.[3][18]

Section 4: Step-by-Step Laboratory Handling & Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable for maintaining a safe laboratory environment.

Protocol 1: Receiving and Storing this compound

-

Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Label: Ensure the manufacturer's label is intact and legible. If transferring to a secondary container, label it clearly with the chemical name, CAS number, and any relevant hazard warnings.

-

Segregate: Store the container in a designated area away from incompatible materials, particularly strong oxidizing agents.[3][5][19]

-

Store: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][4][5] Avoid storing in direct sunlight or near sources of heat.[5][19] Store liquids below solids to prevent contamination in case of a spill.[20]

Protocol 2: Weighing and Transferring Powder

-

Prepare Workspace: Ensure the work area (preferably a ventilated enclosure) is clean and uncluttered.

-

Don PPE: Put on all required PPE as described in Section 3.

-

Minimize Dust: Open the container carefully. Use a spatula to gently scoop the powder, avoiding actions that could create airborne dust. Do not pour the powder from a height.

-

Containment: Weigh the chemical on weighing paper or in a container. If any material is spilled, clean it up immediately following the spill procedures in Section 5.

-

Seal and Store: Tightly reseal the main container immediately after use and return it to its designated storage location.

-

Clean Up: Clean the spatula and work surface thoroughly.

-

Doff PPE: Remove PPE in the correct order to prevent self-contamination.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of any laboratory incident. All personnel must be familiar with the location of safety equipment (safety showers, eyewash stations, fire extinguishers) and emergency procedures.[21]

Caption: General workflow for responding to a laboratory emergency.

Accidental Release Measures (Spills)

For a minor powder spill:

-

Alert: Notify colleagues in the immediate area.

-

Secure: Restrict access to the spill area.

-

Protect: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

Contain: Prevent the powder from spreading or becoming airborne. Cover the spill with a plastic sheet or tarp if needed.[5]

-

Clean-up: Gently sweep or scoop the material into a suitable, labeled container for disposal.[3] Avoid aggressive actions that create dust.[4][5]

-

Decontaminate: Clean the affected area thoroughly.[5]

-

Dispose: Manage the collected waste as per the guidelines in Section 6.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[4]

First Aid Measures

-

Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, seek medical attention.

-

Skin Contact: Remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water.[3][5] If irritation or an allergic reaction develops, seek medical advice.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][21] Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water.[3] Seek medical advice, especially if the person feels unwell.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable agents for this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][17]

-

Hazards: The substance may be combustible at high temperatures.[11] Hazardous combustion products include carbon monoxide and carbon dioxide.[3][17]

-

Firefighter Protection: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Section 6: Waste Disposal Considerations

Chemical waste disposal is strictly regulated. Improper disposal can lead to environmental contamination and significant legal penalties.

-

Waste Characterization: All waste containing this compound must be handled as chemical waste.

-

Containers: Use original or properly labeled, sealed containers for waste. Do not mix with other waste streams.[4]

-

Disposal Method: Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4][5] This typically involves transferring the waste to a licensed disposal company.[3] Uncleaned, empty containers should be treated as if they still contain the product.[4]

Conclusion

This compound, while not classified as a highly hazardous material, demands the same respect and careful handling as any other chemical in a professional research environment. The potential for dust inhalation and skin sensitization necessitates the consistent application of engineering controls, administrative procedures, and personal protective equipment. By internalizing the principles and protocols outlined in this guide—from proactive storage and handling to robust emergency preparedness—researchers can ensure a safe and productive laboratory setting. This commitment to a culture of safety is the ultimate self-validating system for scientific integrity and personal well-being.

References

- 1. This compound | 614-33-5 [chemicalbook.com]

- 2. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]

- 3. jpharmachem.com [jpharmachem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WHO | JECFA [apps.who.int]

- 8. This compound, 614-33-5 [thegoodscentscompany.com]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chembk.com [chembk.com]

- 12. chemeo.com [chemeo.com]

- 13. Page loading... [guidechem.com]

- 14. ulprospector.com [ulprospector.com]

- 15. jpharmachem.com [jpharmachem.com]

- 16. chemicalbull.com [chemicalbull.com]

- 17. Glycerol, tribenzoate | CAS#:614-33-5 | Chemsrc [chemsrc.com]

- 18. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 19. blog.storemasta.com.au [blog.storemasta.com.au]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. This compound, Spectrum Chemical this compound; CAS: 614-33-5; | Fisher Scientific [fishersci.com]

A Technical Guide to the Biocompatibility Assessment of Glyceryl Tribenzoate for Medical Applications

This guide provides a comprehensive framework for evaluating the biocompatibility of glyceryl tribenzoate, a widely used polymer additive, for applications in medical devices and drug delivery systems. As researchers, scientists, and drug development professionals, a thorough understanding of a material's interaction with biological systems is paramount to ensuring patient safety and regulatory compliance. This document offers in-depth, field-proven insights into the requisite studies, grounded in the ISO 10993 series of standards, to robustly characterize the biocompatibility profile of this compound.

Introduction: this compound in the Biomedical Sphere

This compound (CAS 614-33-5), the triester of glycerol and benzoic acid, is a non-phthalate plasticizer valued for its versatility and compatibility with a range of polymers, including vinyl and acrylic resins.[1][2] Its solid, crystalline form offers unique processing advantages in creating more flexible and durable materials.[1][2] Notably, its use extends to applications with indirect food contact and in adhesives, suggesting a favorable preliminary toxicological profile.[3][4][5] In the medical field, such plasticizers are integral to devices requiring flexibility, such as tubing, catheters, and bags. However, any component of a medical device that comes into direct or indirect contact with the body must undergo rigorous biocompatibility testing to ensure it does not elicit an adverse biological response.[6][7][8]

This guide will delineate the critical biocompatibility endpoints for this compound, structured around the foundational ISO 10993 standards.[6][9] The focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Material Characterization: The Foundational Step

A robust biocompatibility assessment begins with a thorough understanding of the material itself. For this compound, this includes:

-

Identity and Purity: Confirmation of the chemical structure and assessment of impurities using techniques like Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC).

-

Physicochemical Properties: Determination of properties such as melting point (typically 68-72 °C), solubility, and molecular weight (404.41 g/mol ).[10][11]

-

Potential Leachables: Consideration of potential hydrolysis into glycerol and benzoic acid. The biocompatibility of these degradation products is a key aspect of the overall assessment. Glycerol is generally considered of low toxicity, while benzoic acid has a well-characterized toxicological profile.[12][13][14][15][16][17]

The Core Biocompatibility Triad: A Risk-Based Approach

For any medical device, a baseline biocompatibility assessment, often referred to as the "Big Three," is required to evaluate fundamental biological responses.[8][18] This triad of tests—cytotoxicity, sensitization, and irritation—forms the initial screening for potential adverse effects.[8][19]

In Vitro Cytotoxicity (ISO 10993-5)

The in vitro cytotoxicity test is a highly sensitive initial screening tool to detect the potential for a material to cause cellular damage.[19][20][21] It assesses whether leachable substances from this compound are toxic to cells in culture.[19][20] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[22]

This test serves as a rapid and cost-effective method to identify materials with the potential for broader biological harm. By exposing cultured cells directly to material extracts, the test provides a worst-case scenario, as the cells lack the protective mechanisms of an in vivo system.[19]

The elution test is a commonly employed method for assessing the cytotoxicity of extracts from a test material.[20][23][24]

-

Sample Preparation (as per ISO 10993-12):

-

Prepare extracts of this compound using both polar (e.g., cell culture medium with serum) and non-polar (e.g., dimethyl sulfoxide) solvents to ensure a comprehensive extraction of potential leachables.

-

The extraction is typically performed at 37°C for 24-72 hours.

-

-

Cell Culture:

-

Use a standardized mammalian cell line, such as L929 mouse fibroblasts, as recommended by ISO 10993-5.[22]

-

Culture the cells to a near-confluent monolayer.

-

-

Exposure:

-

Replace the cell culture medium with the prepared extracts of this compound.

-

Include negative controls (extraction medium only) and positive controls (material with known cytotoxicity).

-

-

Incubation:

-

Incubate the cells with the extracts for a defined period, typically 24 to 48 hours.[10]

-

-

Assessment of Viability:

-

Qualitative: Microscopically examine the cells for changes in morphology, such as cell lysis, rounding, or detachment.

-

Quantitative: Utilize a metabolic assay, such as the MTT assay, to measure cell viability.[25][26] This assay is based on the ability of metabolically active cells to convert a yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of viable cells.[25][26]

-

| Test Article | Extract Concentration | Cell Viability (%) | Qualitative Score (0-4) | Conclusion |

| This compound | 100% (Polar Extract) | >70% | <2 | Non-cytotoxic |

| This compound | 100% (Non-Polar Extract) | >70% | <2 | Non-cytotoxic |

| Negative Control | N/A | 100% | 0 | Non-cytotoxic |

| Positive Control | N/A | <30% | 4 | Cytotoxic |

In-Depth Biocompatibility Endpoints

Beyond the initial triad, a comprehensive evaluation of this compound, particularly for devices with prolonged or invasive patient contact, necessitates further testing as guided by ISO 10993-1.[6][9]

Sensitization (ISO 10993-10)

This test assesses the potential of a material to induce a delayed hypersensitivity or allergic reaction after repeated exposure.[8][27][28]

Chemicals that can elicit an immune response can lead to significant adverse reactions in patients. This test is crucial for materials in devices with long-term skin or tissue contact.[27] While some in vitro methods are emerging, the Guinea Pig Maximization Test (GPMT) remains a widely accepted in vivo model.[28]

References

- 1. nhiso.com [nhiso.com]

- 2. Acute systemic toxicity test with medical devices (ISO 10993-11: 2017). - IVAMI [ivami.com]

- 3. saliterman.umn.edu [saliterman.umn.edu]

- 4. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]

- 5. nhiso.com [nhiso.com]

- 6. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]

- 7. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdcpp.com [mdcpp.com]

- 10. This compound, 614-33-5 [thegoodscentscompany.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Final report on the safety assessment of triacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gba-group.com [gba-group.com]

- 14. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. namsa.com [namsa.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. JECFA Evaluations-GLYCERYL TRIBENZOATE- [inchem.org]

- 18. tuvsud.com [tuvsud.com]

- 19. nhiso.com [nhiso.com]

- 20. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 22. WHO | JECFA [apps.who.int]

- 23. mdcpp.com [mdcpp.com]

- 24. measurlabs.com [measurlabs.com]

- 25. cir-safety.org [cir-safety.org]

- 26. mddionline.com [mddionline.com]

- 27. Acute Systemic Toxicity Test [ebi.bio]

- 28. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Glyceryl Tribenzoate

Introduction

Glyceryl tribenzoate (GTB), the triester of glycerol and benzoic acid, is a compound of significant industrial interest. It serves as a versatile non-phthalate plasticizer, a flavoring agent in food and personal care products, and a component in adhesives and coatings.[1][2][3] Given its widespread application, a thorough understanding of its environmental persistence, mobility, and ultimate fate is critical for comprehensive risk assessment and sustainable product development. This guide provides a detailed examination of the environmental journey of this compound, grounded in its physicochemical properties and established metabolic pathways. We will explore its susceptibility to abiotic and biotic degradation, the mechanisms governing its breakdown, and the standard methodologies used to quantify its biodegradability.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally dictated by its physical and chemical properties. This compound is a solid at room temperature with very low water solubility, which are primary determinants of its behavior in aquatic and terrestrial systems.[4][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀O₆ | [1][4] |

| Molecular Weight | 404.41 g/mol | [4][5][6] |

| Appearance | White crystalline solid or powder | [4][7] |

| Melting Point | 68 - 76 °C | [4][7] |

| Water Solubility | Insoluble / Very slightly soluble | [1][4][5] |

| LogP (Octanol/Water Partition Coeff.) | ~4.2 | [6] |

The low water solubility indicates that this compound will not readily dissolve in environmental waters. Instead, it will tend to partition to more hydrophobic compartments. The high octanol/water partition coefficient (LogP) reinforces this, suggesting a strong affinity for organic matter. Consequently, in an environmental release scenario, GTB is expected to adsorb to soil, sediment, and suspended organic particles rather than remaining in the water column.

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is limited by its susceptibility to both abiotic and biotic degradation processes. As an ester, its primary point of metabolic attack is the ester linkage.

Abiotic Degradation: Hydrolysis

The principal abiotic degradation pathway for this compound is hydrolysis. The three ester bonds can be chemically cleaved by water, a reaction that can be catalyzed by acidic or alkaline conditions. This process breaks the molecule down into its fundamental building blocks: one molecule of glycerol and three molecules of benzoic acid.[8][9] While this process can occur abiotically, it is significantly accelerated by biological activity.

Caption: Abiotic and biotic hydrolysis of this compound.

Bioaccumulation Potential

A high LogP value often signals a potential for a substance to bioaccumulate in the fatty tissues of organisms. However, for a substance to bioaccumulate, it must not only partition into tissue but also be resistant to metabolic breakdown. As will be discussed, this compound is readily metabolized via hydrolysis by esterase enzymes present in most organisms.[10] This rapid metabolic clearance mechanism is expected to counteract the compound's hydrophobic nature, making significant bioaccumulation unlikely.

Biodegradation: The Ultimate Fate

The complete mineralization of this compound by microorganisms is a two-stage process: primary biodegradation followed by ultimate biodegradation of the resulting metabolites.

Primary Biodegradation: The initial and rate-limiting step is the enzymatic hydrolysis of the ester bonds, analogous to the chemical hydrolysis described previously. This is carried out by ubiquitous extracellular and intracellular esterase enzymes produced by bacteria and fungi in soil and water. This step is considered the primary biodegradation, as the parent compound is transformed into different substances.

Ultimate Biodegradation: Once hydrolyzed, the resulting products, glycerol and benzoic acid, enter central microbial metabolic pathways and are ultimately converted to carbon dioxide, water, and biomass.

-

Glycerol: A simple, highly water-soluble alcohol, glycerol is a common carbon source for a vast range of microorganisms.[11] It is readily assimilated and metabolized through glycolysis.

-

Benzoic Acid: Benzoic acid is a well-studied aromatic compound whose biodegradation pathways are well-established under both aerobic and anaerobic conditions.[12][13]

-

Aerobic Pathway: In the presence of oxygen, bacteria typically hydroxylate the aromatic ring to form catechol. This intermediate is then subject to ring cleavage by dioxygenase enzymes (either ortho or meta cleavage), leading to aliphatic intermediates that feed into the Krebs cycle.[11][14]

-

Anaerobic Pathway: In the absence of oxygen, a different strategy is employed. Benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA. The aromatic ring is then reduced and subsequently cleaved hydrolytically, avoiding the use of molecular oxygen.[11][13]

-

The existence of robust degradation pathways for both glycerol and benzoic acid strongly supports the classification of this compound as a readily biodegradable substance.

Caption: Multi-stage biodegradation pathway of this compound.

Standardized Biodegradability Testing

To formally assess the biodegradability of chemicals, regulatory bodies worldwide rely on a set of standardized screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For a poorly water-soluble substance like this compound, the OECD 301B: Ready Biodegradability – CO₂ Evolution Test is a highly relevant and widely accepted method.[15][16]

This test evaluates the ultimate biodegradation of an organic compound by a mixed population of aerobic microorganisms over 28 days. The extent of degradation is determined by measuring the amount of carbon dioxide produced, which is a terminal product of aerobic respiration.

A substance is considered "readily biodegradable" if it reaches ≥60% of its theoretical maximum CO₂ production within a 10-day window, which itself must occur within the 28-day test period.[17] Passing this stringent test indicates that the substance is unlikely to persist in the environment.

Experimental Protocol: OECD 301B – CO₂ Evolution Test